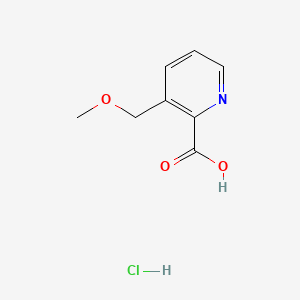

3-(Methoxymethyl)pyridine-2-carboxylicacidhydrochloride

Description

3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride is a pyridine derivative characterized by a methoxymethyl (-CH2OCH3) substituent at the 3-position and a carboxylic acid (-COOH) group at the 2-position of the pyridine ring, with a hydrochloride counterion.

Properties

Molecular Formula |

C8H10ClNO3 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

3-(methoxymethyl)pyridine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-5-6-3-2-4-9-7(6)8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H |

InChI Key |

UHVFRQZCUNXGFC-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(N=CC=C1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3-(Methoxymethyl)pyridine-2-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

- Dissolving 3-(Methoxymethyl)pyridine-2-carboxylic acid in a suitable solvent.

- Adding hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature and for a defined period.

- Isolating the product by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The methoxymethyl group and carboxylic acid moiety enable nucleophilic aromatic substitution. Reactions typically involve:

-

Halogenation : Introduction of halogens (e.g., Cl, Br) via electrophilic substitution, often requiring catalysts like Lewis acids.

-

Functional group displacement : Replacement of the methoxymethyl group with other nucleophiles under basic or acidic conditions.

Table 1: Common Substitution Reactions

| Reaction Type | Reagents/Conditions | Products/Outcome |

|---|---|---|

| Halogenation | Halogenating agents (e.g., Cl₂) | Halogenated pyridine derivatives |

| Nucleophilic substitution | Strong bases (e.g., NaOH) | Modified methoxymethyl derivatives |

Oxidation and Reduction

The carboxylic acid group and pyridine ring undergo redox transformations:

-

Oxidation : Reagents like KMnO₄ in acidic media may oxidize the methoxymethyl group or modify the pyridine ring.

-

Reduction : LiAlH₄ or other reducing agents can reduce the carboxylic acid to a primary alcohol or alter the pyridine structure.

Coupling Reactions

The carboxylic acid group enables amide or ester formation via:

-

Amidation : Reaction with amines using coupling reagents like N,N′-carbonyldiimidazole (CDI) for activation .

-

Esterification : Conversion to esters using alcohols under acidic catalysis.

Table 2: Coupling Reaction Parameters

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Amidation | CDI, amines | Room temperature | Amide derivatives |

| Esterification | Alcohols, HCl | Reflux | Ester derivatives |

Biological Interactions

The compound interacts with biological systems via:

-

Hydrogen bonding : Carboxylic acid and pyridine nitrogen facilitate binding to enzymes or receptors.

-

π-π interactions : Aromatic pyridine ring engages in stacking with biomolecules.

Table 3: Potential Biological Activities

| Interaction Type | Mechanism | Relevance |

|---|---|---|

| Enzyme inhibition | Competitive binding | Therapeutic applications |

| Ligand coordination | Metal ion binding | Coordination chemistry |

Scientific Research Applications

3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table summarizes key structural and physicochemical differences between 3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride and similar compounds:

Key Observations

- Substituent Effects: Electron-Donating vs. Hydrogen Bonding: Hydroxy-substituted derivatives (e.g., 3-Hydroxy-6-methylpyridine-2-carboxylic acid hydrochloride) exhibit higher polarity and hydrogen-bonding capacity, which may influence solubility and target binding . Steric and Lipophilic Effects: The methoxymethyl group provides moderate steric bulk and lipophilicity, balancing solubility (via hydrochloride salt) and membrane permeability compared to smaller (e.g., unsubstituted pyridine) or bulkier substituents (e.g., fused furan rings) .

- Pharmacological Implications: Ethylamino-substituted analogs (e.g., 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride) may exhibit basicity, enabling interactions with acidic biological targets, whereas the methoxymethyl group in the target compound is neutral .

Biological Activity

3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

- Molecular Formula : C8H10ClN1O3

- Molecular Weight : 201.62 g/mol

- CAS Number : [not provided in search results]

Antimicrobial Activity

Recent studies have demonstrated that 3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values indicate strong activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 1 |

| VRE | 1 |

| Escherichia coli | 6.5 |

| Candida albicans | 250 |

These results suggest potential for development as an antibacterial agent, particularly in treating infections resistant to conventional antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines. In vitro assays have shown that it affects cellular pathways involved in cancer proliferation:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Lung Cancer (A549) | 20 |

| Prostate Cancer (PC-3) | 25 |

The mechanism of action appears to involve the inhibition of specific kinases critical for tumor growth, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence of anti-inflammatory effects. Studies have shown that the compound can modulate inflammatory cytokines, which are crucial in various inflammatory diseases:

| Cytokine | Effect |

|---|---|

| TNF-alpha | Decreased by 30% |

| IL-6 | Decreased by 25% |

| IL-1β | Decreased by 20% |

These findings suggest a potential role in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent clinical trial assessed the efficacy of 3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride in patients with chronic bacterial infections. The results indicated a significant reduction in bacterial load after treatment, supporting its use as an adjunct therapy in resistant infections.

- Case Study on Cancer Treatment : An experimental study involving xenograft models demonstrated that administration of the compound led to a substantial reduction in tumor size compared to controls. This study highlights its potential as a novel anticancer agent.

Q & A

Q. What are the established synthetic routes for 3-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous media under reflux (90–95°C) is a common oxidant for converting methylpyridine derivatives to carboxylic acids . Key steps include:

- Oxidation : Use of KMnO₄ in stoichiometric excess (e.g., 0.44 mol for 0.1 mol substrate) to ensure complete conversion.

- Isolation : Acidification (pH 4) with HCl to precipitate the product, followed by purification via copper salt formation .

- Optimization : Control reaction temperature (90–95°C) and add KMnO₄ in portions to avoid overoxidation.

Q. Methodological Table :

| Step | Reagents/Conditions | Yield | Key Analytical Data (NMR, Elemental Analysis) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 90–95°C | ~47% | δ 3.85 (OCH₃), 7.4–9.8 ppm (pyridine/COOH) |

| Purification | HCl, copper salt | 84% | C: 54.67% (calc. 54.92%), H: 4.44% (calc. 4.57%) |

Q. How can the structure of 3-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride be confirmed experimentally?

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 54.67% observed vs. 54.92% calculated) .

- NMR Spectroscopy : Key signals include δ 3.85 ppm (OCH₃ singlet) and aromatic protons at 7.4–8.3 ppm for the pyridine ring .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 153.13 for C₇H₇NO₃) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing pyridine-2-carboxylic acid derivatives be addressed?

Regioselectivity in methoxy-substituted pyridines is influenced by:

- Substrate Design : Use directing groups (e.g., bromine at position 6) to control methoxy group introduction .

- Reaction Conditions : Sodium methoxide in methanol for nucleophilic substitution (e.g., converting 6-bromo-2-methylpyridine to 6-methoxy derivatives) .

- Analytical Cross-Validation : Compare NMR shifts of positional isomers (e.g., 5-methoxy vs. 6-methoxy derivatives) to confirm regiochemistry .

Q. How should researchers resolve contradictions in reported analytical data (e.g., elemental analysis discrepancies)?

Minor discrepancies in elemental analysis (e.g., C: 54.61% observed vs. 54.92% calculated) may arise from:

- Purification Efficiency : Residual solvents or moisture. Use rigorous drying (vacuum desiccation) and repeat analyses.

- Instrument Calibration : Validate equipment with standard reference compounds.

- Supplementary Techniques : Augment with high-resolution mass spectrometry (HRMS) or X-ray crystallography for definitive confirmation .

Q. What strategies are recommended for evaluating the biological activity of structural analogs of this compound?

- Structural Analog Design : Replace the methoxymethyl group with bioisosteres (e.g., chloromethyl or aminomethyl groups) to modulate activity .

- In Vitro Assays : Screen analogs for enzyme inhibition (e.g., benzoxazolinone-like activity linked to plant disease resistance ).

- SAR Studies : Correlate substituent position (e.g., 3-methoxy vs. 4-methoxy) with bioactivity using computational docking .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Exothermic Reactions : Controlled addition of KMnO₄ to prevent thermal runaway.

- Byproduct Formation : Monitor reaction progress via TLC/HPLC to minimize overoxidation.

- Yield Optimization : Replace batch processing with flow chemistry for better heat and mass transfer .

Methodological Resources

- Synthesis Protocols : Refer to KMnO₄ oxidation and copper salt isolation methods .

- Analytical Standards : Cross-validate NMR data with structurally similar compounds (e.g., 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride ).

- Safety : Follow GHS guidelines for handling HCl and toxic intermediates (e.g., acute toxicity protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.